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Compound Name: Cyclobutane-1,3-diamine

Cat. No.: B1322089 Get Quote

A detailed examination of the structural interactions and binding affinities of cyclobutane-1,3-
diamine-based ligands with distinct biological targets, providing insights for researchers and

drug development professionals.

The cyclobutane-1,3-diamine scaffold has emerged as a compelling structural motif in

medicinal chemistry, offering a unique three-dimensional geometry that can be exploited for the

design of potent and selective inhibitors for various biological targets. This guide provides a

comparative analysis of computational docking studies performed on cyclobutane-1,3-
diamine ligands, focusing on their interactions with tubulin and Janus kinases (JAKs). The data

presented herein is derived from published scientific literature and aims to offer a clear

comparison of their binding modes and associated energies.

Data Presentation: A Tale of Two Targets
The following tables summarize the quantitative data from computational docking studies of

cyclobutane-1,3-diamine derivatives against two distinct and therapeutically relevant protein

targets: tubulin, a key component of the cytoskeleton and a target for anticancer agents, and

Janus kinases (JAKs), which are crucial in cytokine signaling pathways and targeted in

inflammatory diseases.

Table 1: Docking of 1,3-Disubstituted Cyclobutane Analogs in the Colchicine Binding Site of

Tubulin
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Compound
Stereochemist
ry

Docking Score
(kcal/mol)

Key
Interacting
Residues

Reference

cis-analog 1,3-cis
Not explicitly

stated

Cys241, Leu255,

Ala316, Val318,

Lys352

[1][2]

trans-analog 1,3-trans
Not explicitly

stated

Cys241, Leu255,

Ala316, Val318,

Lys352

[1][2]

Note: While specific docking scores were not provided in the primary text, the study confirmed

that both cis and trans isomers effectively docked into the colchicine binding site, with the

puckered cyclobutane ring orienting the substituent groups to mimic the binding of the natural

ligand.

Table 2: Insights into the Binding of cis-1,3-Cyclobutane Diamine Linkers in JAK Family

Kinases

Ligand
Scaffold

Target Kinase
Potency/Select
ivity

Key Inferred
Interactions

Reference

cis-1,3-

cyclobutane

diamine linker

JAK1

Low nanomolar

potency,

excellent

selectivity

The puckered

conformation

allows for optimal

positioning of a

sulphonamide

NH to form

hydrogen bonds

with Arg and Asn

residues.

[3]

Note: This information is derived from a review article that highlights the importance of the cis-

1,3-cyclobutane diamine linker in achieving high potency and selectivity for JAK inhibitors.

Specific docking scores were not detailed, but the key interactions driving the favorable binding

are described.
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Experimental and Computational Protocols
A detailed understanding of the methodologies employed in these docking studies is crucial for

interpreting the results.

Docking of Combretastatin A4 Analogs to Tubulin
The molecular docking studies of the 1,3-disubstituted cyclobutane analogs of combretastatin

A4 were performed to understand their interaction with tubulin at the colchicine binding site.[1]

Protein and Ligand Preparation:

Protein: The X-ray crystal structure of the tubulin-colchicine complex was used as the

receptor model.

Ligands: The 3D structures of the cis and trans cyclobutane analogs were generated and

optimized.

Docking Protocol:

Software: The specific docking software used was not mentioned in the provided search

results.

Binding Site: The docking was targeted to the known colchicine binding site on tubulin.

Analysis: The resulting docked poses were analyzed to identify key intermolecular

interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and

the protein residues. The study highlighted that the cyclobutane ring acts as a rigid scaffold

to position the phenyl rings in a conformation suitable for binding within the pocket.[1]

Insights into JAK Inhibitor Binding
For the JAK inhibitors incorporating a cis-1,3-cyclobutane diamine linker, the understanding of

their binding mode comes from a combination of structure-activity relationship (SAR) studies

and molecular modeling.[3]

Computational Approach:
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The puckered nature of the cis-1,3-disubstituted cyclobutane ring was identified as a key

structural feature.

Molecular modeling studies indicated that this conformation orients a critical sulphonamide

group in a precise manner.

This orientation facilitates the formation of crucial hydrogen bond interactions with arginine

and asparagine residues within the kinase binding site, contributing significantly to the

observed high potency and selectivity.[3]

Visualizing the Workflow and Interactions
To better illustrate the processes and concepts described, the following diagrams were

generated using the DOT language.

Computational Docking Workflow

Select Protein Target
(e.g., Tubulin, JAK)

Perform Molecular Docking

Prepare Ligand Library
(Cyclobutane-1,3-diamine derivatives)

Analyze Binding Modes
& Calculate Scores

Structure-Activity
Relationship (SAR) Analysis

Click to download full resolution via product page

Caption: A generalized workflow for computational docking studies.
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Ligand-Protein Interactions

Cyclobutane-1,3-diamine Ligand

Cyclobutane Core Substituent 1 Substituent 2

Protein Binding Pocket

Residue A Residue B Residue C

 H-Bond  Hydrophobic
Interaction

Click to download full resolution via product page

Caption: Key interactions between a ligand and a protein.

In conclusion, computational docking studies reveal that the cyclobutane-1,3-diamine scaffold

serves as a versatile and effective core for designing inhibitors that can precisely orient

functional groups to engage with specific residues in diverse protein binding pockets. The

inherent puckered conformation of the cyclobutane ring is a key determinant in achieving high

affinity and selectivity, as demonstrated in the cases of tubulin and JAK inhibitors. Further

computational and experimental investigations into a broader range of targets will undoubtedly

continue to expand the utility of this valuable structural motif in drug discovery.
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studies-of-cyclobutane-1-3-diamine-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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